molecular formula C10H14N2 B1331422 4-(Pyrrolidin-1-yl)aniline CAS No. 2632-65-7

4-(Pyrrolidin-1-yl)aniline

Cat. No.: B1331422
CAS No.: 2632-65-7
M. Wt: 162.23 g/mol
InChI Key: URAARCWOADCWLA-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Studies : The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline shows that the molecule is essentially coplanar with specific dihedral angles between the pyrrolidine and benzene rings. This structure includes strong N-H···O hydrogen bonds and weak C-H···π interactions, contributing to a three-dimensional network (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).

Applications in Synthesis and Material Science

  • Synthesis of Organic Binary Solids : In the synthesis of organic binary solids with phenolic coformers for non-linear optical (NLO) applications, derivatives of 4-substituted anilines, including pyrrolidin-1-yl variants, play a key role. These materials are characterized by their melting points, absorption spectra, and crystal structures (Draguta, Fonari, Leonova, & Timofeeva, 2015).

Quantum Chemical and Computational Studies

  • Computational Analysis of Kinase Inhibitors : Docking and quantitative structure-activity relationship studies of derivatives including 4-(pyrrolidin-1-yl)aniline have been conducted to understand the orientations and active conformations of c-Met kinase inhibitors. These studies help in analyzing molecular features contributing to inhibitory activity (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

NMR Studies and Chemical Analysis

  • NMR Chemical Shifts : Studies involving 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines have applied linear free-energy relationships to the 13C NMR chemical shifts. These studies provide insights into substituent-induced chemical shifts and the transmission of electronic substituent effects (Rančić et al., 2014).

Electroluminescence and Photophysical Studies

  • Electroluminescence Applications : Research on tetradentate bis-cyclometalated platinum complexes, involving derivatives like N,N-Di(pyrrolidin-1-yl)aniline, highlights their potential in electroluminescence applications. These complexes show promise in organic light-emitting diode (OLED) technology due to their luminescent properties (Vezzu et al., 2010).

Synthesis of Pyrrolidines

  • Catalyzed Synthesis of Pyrrolidines : Catalytic reactions involving primary amines or anilines, including this compound, with aldehydes can yield pyrrolidines. These reactions show a high degree of diastereoselectivity, important for the synthesis of specific pyrrolidine structures (Carson & Kerr, 2005).

Applications in Polymerization and Catalysis

  • Ring-Opening Polymerization : Silver(I)-pyridinyl Schiff base complexes involving pyridin-2-yl aniline derivatives have been studied for their reactivity in ring-opening polymerization of ε-caprolactone. These complexes exhibit varying degrees of catalytic activity, demonstrating their utility in polymer chemistry (Njogu, Omondi, & Nyamori, 2017).

Research on Directing Groups in Organic Synthesis

  • Directing Group in C-H Amination : The use of 2-(pyridin-2-yl) aniline as a directing group for sp2 C-H bond amination mediated by cupric acetate highlights its role in facilitating specific organic reactions. This research demonstrates the utility of such directing groups in synthesizing complex organic molecules (Zhao et al., 2017).

Comparative Studies in Polymer Science

  • Comparative Studies in Polymers : Aniline and pyrrole, including their derivatives, have been compared in the synthesis of polyaniline and polypyrrole. These studies focus on oxidation processes and the conductive properties of the resulting polymers, which are crucial in material science (Blinova et al., 2007).

Corrosion Inhibition Studies

  • Corrosion Inhibition Performance : The corrosion inhibition properties of pyridine derivatives, such as 4-amino-N,N-di-(2-pyridylmethyl)-aniline, have been explored for their effectiveness in protecting mild steel in hydrochloric acid. These studies include potentiodynamic polarization and electrochemical impedance spectroscopy (Xu et al., 2015).

Safety and Hazards

The safety information for 4-(Pyrrolidin-1-yl)aniline indicates that it has several hazard codes: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers The relevant papers for this compound can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, similar products, and more .

Properties

IUPAC Name

4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAARCWOADCWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355614
Record name 4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2632-65-7
Record name 4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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